molecular formula C95H164N30O31S B12374797 Noxa B BH3

Noxa B BH3

Cat. No.: B12374797
M. Wt: 2254.6 g/mol
InChI Key: GUQAGZUULIYDKA-LGUVVKNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Noxa B BH3 is a pro-apoptotic member of the Bcl-2 protein family, specifically classified as a BH3-only protein. It plays a crucial role in the regulation of apoptosis, a programmed cell death process essential for maintaining cellular homeostasis. This compound is known for its ability to counteract the anti-apoptotic proteins, particularly Mcl-1, thereby promoting cell death in response to various stress signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Noxa B BH3 typically involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput methods. The production process is optimized to ensure high yield and purity of the protein .

Chemical Reactions Analysis

Types of Reactions: Noxa B BH3 primarily undergoes interactions with other proteins rather than traditional chemical reactions. It binds to anti-apoptotic proteins such as Mcl-1, Bcl-2, and Bcl-xL, neutralizing their function and promoting apoptosis .

Common Reagents and Conditions: The interactions of this compound with its targets are typically studied under physiological conditions, using buffers that mimic the intracellular environment. Common reagents include various salts, reducing agents, and detergents to maintain protein stability and activity .

Major Products Formed: The primary outcome of this compound interactions is the induction of apoptosis. By binding to and inhibiting anti-apoptotic proteins, this compound facilitates the activation of pro-apoptotic proteins such as Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent cell death .

Scientific Research Applications

Noxa B BH3 has significant applications in scientific research, particularly in the fields of cancer biology and immunology. It is used to study the mechanisms of apoptosis and to develop therapeutic strategies for cancer treatment. By promoting apoptosis in cancer cells, this compound can enhance the efficacy of chemotherapeutic agents and overcome resistance to treatment .

In immunology, this compound is studied for its role in regulating the immune response. It is involved in the activation and apoptosis of T cells, which are critical for immune function. Understanding the regulation of this compound can lead to new approaches for modulating the immune response in diseases such as autoimmune disorders and infections .

Mechanism of Action

Noxa B BH3 exerts its effects by binding to and neutralizing anti-apoptotic proteins of the Bcl-2 family, particularly Mcl-1. This interaction releases pro-apoptotic proteins such as Bax and Bak, which then oligomerize and form pores in the mitochondrial outer membrane.

Comparison with Similar Compounds

Noxa B BH3 is part of the BH3-only subfamily of Bcl-2 proteins, which also includes other pro-apoptotic proteins such as Puma, Bim, Bid, and Bad. These proteins share a common BH3 domain that is essential for their pro-apoptotic function. this compound is unique in its specific binding affinity for Mcl-1, making it a critical regulator of apoptosis in cells where Mcl-1 is the dominant anti-apoptotic protein .

List of Similar Compounds:
  • Puma
  • Bim
  • Bid
  • Bad
  • Bik
  • Hrk
  • Bmf

Each of these proteins has distinct binding affinities and regulatory roles, contributing to the complex network of apoptosis regulation .

Properties

Molecular Formula

C95H164N30O31S

Molecular Weight

2254.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C95H164N30O31S/c1-13-48(10)74(91(153)107-42-68(128)110-61(39-70(131)132)87(149)114-53(22-15-17-31-97)82(144)124-73(47(8)9)92(154)121-60(38-67(99)127)86(148)122-64(93(155)156)37-46(6)7)125-83(145)55(25-20-34-106-95(102)103)112-78(140)54(24-19-33-105-94(100)101)115-84(146)58(35-44(2)3)118-80(142)56(26-28-66(98)126)111-75(137)49(11)109-90(152)65(43-157)123-81(143)57(27-29-69(129)130)116-88(150)63(41-72(135)136)120-79(141)52(21-14-16-30-96)113-85(147)59(36-45(4)5)119-89(151)62(40-71(133)134)117-76(138)50(12)108-77(139)51-23-18-32-104-51/h44-65,73-74,104,157H,13-43,96-97H2,1-12H3,(H2,98,126)(H2,99,127)(H,107,153)(H,108,139)(H,109,152)(H,110,128)(H,111,137)(H,112,140)(H,113,147)(H,114,149)(H,115,146)(H,116,150)(H,117,138)(H,118,142)(H,119,151)(H,120,141)(H,121,154)(H,122,148)(H,123,143)(H,124,144)(H,125,145)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,155,156)(H4,100,101,105)(H4,102,103,106)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,73-,74-/m0/s1

InChI Key

GUQAGZUULIYDKA-LGUVVKNCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1

Origin of Product

United States

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